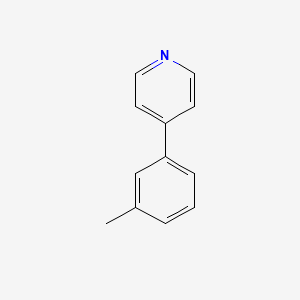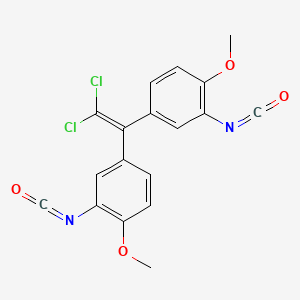![molecular formula C27H29N3O5S B14170845 N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide is a complex organic compound known for its potent inhibitory effects on the hepatitis C virus NS5B polymerase . This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves multiple steps. The key synthetic route includes the formation of a 3,5,6,8-tetrasubstituted quinoline core, which is achieved by replacing the stilbene moiety with a quinoline structure . The reaction conditions typically involve the use of various heterocyclic headgroups, with 6-methoxy-2(1H)-pyridone being identified as the most potent . Industrial production methods focus on optimizing solubility and potency by modifying the aryl linker and incorporating saturated pyrrolidine .
Análisis De Reacciones Químicas
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide involves its binding to the NS5B polymerase of the hepatitis C virus . This binding inhibits the polymerase’s activity, preventing the replication of the virus. The molecular targets include specific active sites on the polymerase enzyme, and the pathways involved are related to viral RNA synthesis .
Comparación Con Compuestos Similares
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide is unique due to its specific quinoline core and methanesulfonamide group. Similar compounds include:
RG7128: Another NS5B polymerase inhibitor with a different core structure.
Sofosbuvir: A nucleotide analog that also targets the NS5B polymerase but has a distinct mechanism of action.
Dasabuvir: A non-nucleoside inhibitor of the NS5B polymerase with a different binding site.
These compounds share the common goal of inhibiting the hepatitis C virus but differ in their chemical structures and specific mechanisms of action.
Propiedades
Fórmula molecular |
C27H29N3O5S |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)quinolin-3-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C27H29N3O5S/c1-27(2,3)22-14-20(19-11-12-23(34-4)29-26(19)31)24-21(25(22)35-5)13-17(15-28-24)16-7-9-18(10-8-16)30-36(6,32)33/h7-15,30H,1-6H3,(H,29,31) |
Clave InChI |
KGISHOZEUVOVTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C2=C(C(=C1)C3=CC=C(NC3=O)OC)N=CC(=C2)C4=CC=C(C=C4)NS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)







![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
